N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide
Overview
Description
N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The sulfonyl group can be introduced through sulfonation reactions, and the acetamide group can be added via acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential sulfonation and acylation steps. The use of microwave-promoted Fischer indole synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and various substituted indole compounds .
Scientific Research Applications
N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole moiety is known to interact with multiple receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Uniqueness
N-(4-{[2-(5-methyl-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[4-[2-(5-methyl-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-3-8-19-18(11-13)15(12-20-19)9-10-21-26(24,25)17-6-4-16(5-7-17)22-14(2)23/h3-8,11-12,20-21H,9-10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRSURCGYWYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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